Oxabolone

Description

Contextualization within Anabolic-Androgenic Steroid Chemistry

Oxabolone is classified as a synthetic anabolic-androgenic steroid (AAS). wikipedia.org This class of compounds is structurally related to testosterone (B1683101), a naturally occurring steroid hormone. The primary characteristic of AAS is their ability to promote anabolic processes, such as muscle growth. cymitquimica.com Chemically, these steroids are all derivatives of the tetracyclic hydrocarbon structure of sterane.

This compound is specifically categorized within the nandrolone (B1676933) (19-nortestosterone) group of AAS. wikipedia.orghubbry.com Its chemical structure was modified to enhance its anabolic properties. cymitquimica.com Due to its potential for performance enhancement, this compound is included on the World Anti-Doping Agency's (WADA) list of prohibited substances. wikipedia.orgncats.io

Structural Classification and Derivation from 19-Nortestosterone

The foundational structure of this compound is 19-nortestosterone, also known as nandrolone. wikipedia.org The "19-nor" designation indicates the absence of a methyl group at the C-19 position, a key structural feature that distinguishes it from testosterone.

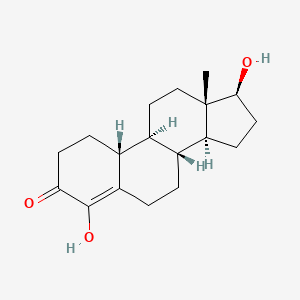

This compound is specifically 4-hydroxynandrolone. ncats.io This means it is a nandrolone molecule with an additional hydroxyl (-OH) group substituted at the fourth carbon position (C4) of the steroid's A-ring. ncats.io This modification is the defining feature of its chemical identity. The molecular formula for this compound is C18H26O3. nih.govdrugfuture.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one nih.gov |

| Molecular Formula | C18H26O3 nih.govdrugfuture.com |

| Molar Mass | 290.40 g/mol nih.govdrugfuture.com |

| CAS Number | 4721-69-1 nih.govdrugfuture.com |

| Melting Point | 188-190°C drugfuture.com |

The introduction of the 4-hydroxyl group has chemical implications, including inhibiting aromatization, the process by which androgens are converted to estrogens. dshs-koeln.de

Historical Trajectory of this compound Chemical Research

The initial synthesis of this compound was reported in the early 1960s. drugfuture.com Patents filed by Camerino and colleagues on behalf of the pharmaceutical company Farmitalia in 1961 and 1964 described the preparation of the compound. drugfuture.com

While this compound itself was never commercialized, its prodrug, this compound cipionate, was marketed in Europe under brand names such as Steranabol Depo and Steranabol Ritardo. wikipedia.orgwikipedia.org A prodrug is a compound that is administered in an inactive form and is then converted to an active substance in the body through metabolic processes. nih.gov In the case of this compound cipionate, a cypionate ester is attached to the 17β-hydroxyl group. wikipedia.org This ester is cleaved by enzymes in the body to release the active this compound. The synthesis of the cypionate ester was also developed by Farmitalia in 1961 and 1962. drugfuture.com

This compound cipionate was developed for the treatment of conditions like osteoporosis and severe wasting disorders. ncats.iodshs-koeln.de However, it is no longer produced by pharmaceutical companies. ncats.io

Contemporary research on this compound is primarily focused on its metabolism and detection for anti-doping purposes. dshs-koeln.de Studies utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) investigate how this compound is metabolized in the human body to identify unique urinary metabolites, which can serve as long-term markers of its use. dshs-koeln.de

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 4-Hydroxy-19-nortestosterone; 4,17β-Dihydroxyestr-4-en-3-one wikipedia.orgnih.gov |

| Testosterone | Androst-4-en-17β-ol-3-one |

| Nandrolone | 19-Nortestosterone wikipedia.org |

| This compound Cipionate | This compound cypionate; 4-hydroxy-19-nortestosterone 17β-cypionate wikipedia.org |

| 4-Hydroxyestr-4-en-3,17-dione | - |

| 3α,4-dihydroxy-5α-estran-17-one | - |

| 3α,4-dihydroxy-5β-estran-17-one | - |

| 3β,4-dihydroxy-5α-estran-17-one | - |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

4721-69-1 |

|---|---|

Formule moléculaire |

C18H26O3 |

Poids moléculaire |

290.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 |

Clé InChI |

GXHBCWCMYVTJOW-YGRHGMIBSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O |

SMILES canonique |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

melting_point |

189 °C |

Autres numéros CAS |

4721-69-1 |

Origine du produit |

United States |

Synthetic Chemistry and Reaction Mechanisms of Oxabolone and Its Prodrugs

Chemical Transformations and Reactivity Profiles of Oxabolone

Substitution Reactions for Novel Derivative Synthesis

This compound, possessing a hydroxyl group, is amenable to various substitution reactions, which are crucial for synthesizing novel derivatives and its prodrugs evitachem.com. A prominent example is the formation of this compound cipionate, a C17β cypionate ester, which serves as a prodrug of this compound nih.govdrugbank.comevitachem.com. This esterification involves the reaction of the hydroxyl group of 4-hydroxy-19-nortestosterone (this compound) with cypionic acid evitachem.com.

The synthesis of this compound cipionate from 19-demethyl-testosterone (nandrolone) typically proceeds through a multi-step process that includes an acidylation step google.com. The hydroxyl group at the C17 position is a key site for such modifications. Beyond esterification, other substitution reactions can lead to various analogues. For instance, methylhydroxynandrolone is a 17α-methylated analogue of this compound, while oxymesterone (B1678113) represents a derivative with both 17α- and 19-methylations wikipedia.org. These examples highlight the potential for structural modifications through substitution to alter the pharmacological profile or improve properties of the base this compound structure.

The reverse process, hydrolysis, also demonstrates the lability and potential for manipulation of the ester bond. The cleavage of the cypionate ester to liberate active this compound can be achieved under specific conditions using reagents such as potassium hydroxide (B78521) (KOH) or hydrochloric acid (HCl) dshs-koeln.deresearchgate.net. The efficiency of hydrolysis varies with the reagent and temperature, with HCl generally yielding higher amounts of this compound compared to KOH dshs-koeln.de.

Catalytic and Reagent-Driven Reactions in this compound Chemistry

The synthesis and chemical transformations of this compound and its prodrugs frequently involve catalytic and reagent-driven reactions, which are essential for achieving desired products and optimizing reaction yields.

Catalytic Reactions: Catalysts play a vital role in the synthesis of this compound cipionate. The esterification of this compound with cypionic acid is typically carried out in the presence of an acid catalyst evitachem.com. Industrial methods for synthesizing this compound cipionate often employ controlled temperature and time to optimize yield and purity in such catalytic processes evitachem.com. Furthermore, specific patents describe the use of dry acid catalyst resins in the acidolysis step during the preparation of this compound cipionate, which significantly improves product purity to over 99% and enhances reaction yield google.com. Pyridine has also been utilized as both a catalyst and solvent in the cyclopentyl propionic acid reaction process related to this compound cipionate synthesis google.com.

Reagent-Driven Reactions: this compound and its prodrugs undergo various reagent-driven transformations, including oxidation, reduction, and hydrolysis, which are crucial for their metabolism and chemical characterization.

Oxidation: this compound can be metabolized through oxidation reactions. For instance, the oxidation of the 17-hydroxyl group of this compound leads to the formation of 4-hydroxyestr-4-en-3,17-dione (M2), a significant metabolite drugbank.comevitachem.com. Oxidizing agents such as potassium permanganate (B83412) are key reagents that can facilitate such transformations in a laboratory setting evitachem.com.

Reduction: Reduction reactions are also observed in the chemistry of this compound. This compound cipionate, for example, can undergo reduction, leading to metabolites like 4-hydroxyestran-3,17-dione (M1) drugbank.comevitachem.com. Sodium borohydride (B1222165) is a common reducing agent that can be employed in these types of reactions evitachem.com.

Hydrolysis: As mentioned, the cleavage of the cypionate ester of this compound cipionate is a critical reagent-driven reaction. Reagents like potassium hydroxide (KOH) and hydrochloric acid (HCl) are used to hydrolyze the ester bond, yielding this compound dshs-koeln.deresearchgate.net. Studies have shown that HCl at specific concentrations and temperatures can effectively hydrolyze the ester, resulting in high amounts of this compound dshs-koeln.de.

Epoxidation: While the direct epoxidation of this compound is not explicitly detailed, the synthesis of this compound cipionate from 19-demethyl-testosterone involves an epoxidation step as an initial transformation google.com. This highlights epoxidation as a relevant reagent-driven reaction in the broader synthetic pathway of this compound-related compounds.

Metabolic Investigations and Biotransformation Pathways of Oxabolone

Prodrug Hydrolysis and Active Compound Liberation Mechanisms

Oxabolone is administered as a prodrug, specifically this compound cypionate, which is a C17β cypionate ester. iiab.mewikipedia.orgwikipedia.orguni-goettingen.denih.gov This esterified form is designed for sustained release from the site of injection, and the active steroid, this compound, is subsequently liberated within the body. uni-goettingen.deuni-goettingen.de The conversion of this compound cypionate to this compound primarily occurs through enzymatic hydrolysis, mediated by esterase enzymes that cleave the cypionate (cyclopentylpropionate) ester group. uni-goettingen.de Following intravenous injection, the elimination of this compound cypionate exhibits a slow initial phase, transitioning into a rapid excretion phase, with maximum urinary levels observed around the fifth day post-administration. wikipedia.orgwikipedia.orgnih.gov

Oxidative Metabolic Pathways: Identification of Key Metabolites

Oxidative metabolic pathways play a crucial role in the biotransformation of this compound. A primary oxidative metabolite identified is 4-hydroxyestr-4-en-3,17-dione, often referred to as M2. iiab.mewikipedia.orgwikipedia.orguni-goettingen.denih.gov This metabolite is formed through the oxidation of the 17-hydroxyl group of this compound. iiab.mewikipedia.orgwikipedia.orguni-goettingen.denih.gov Research indicates that 4-hydroxyestr-4-en-3,17-dione (M2) is the most abundant metabolite detected in both human and mouse models. uni-goettingen.deiiab.mewikipedia.orgwikipedia.orguni-goettingen.denih.gov The enzymatic activity responsible for this oxidation is attributed to cytochrome P450 enzymes, such as CYP3A4. uni-goettingen.de In one study involving mouse urine, 4-hydroxy-estr-4-ene-3,17-dione was identified as a major oxidized metabolite (metabolite 9). uni-goettingen.de

In Vitro Metabolic Model Applications in this compound Research

In vitro metabolic models, particularly those utilizing human liver components, are instrumental in elucidating the biotransformation of this compound.

Human Liver Microsome (HLM) Incubation Studies

Human Liver Microsomes (HLM) have been extensively employed to investigate the metabolism of this compound. uni-goettingen.deiiab.me HLM represent a valuable in vitro model for hepatic clearance studies, as they are enriched with key drug-metabolizing enzymes, including cytochrome P450 (CYP) and flavin monooxygenases (FMO) enzymes, along with certain Phase II enzymes such as uridine (B1682114) glucuronide transferases (UGT) isoforms and epoxide hydrolase.

In typical HLM incubation studies, this compound cypionate and this compound (at a final concentration of 40 µg/mL) are incubated with a phosphate (B84403) buffer and an NADPH regenerating system for 5 minutes at 37°C. uni-goettingen.de Following this, pooled microsomes are added, and the mixture is incubated for various time points, such as 0, 1, 2, 3, 4, 5, 7, and 18 hours. uni-goettingen.de The enzymatic reactions are commonly terminated by the addition of perchloric acid. uni-goettingen.de Analysis of the HLM incubations with this compound has been performed using techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), which has revealed the presence of several this compound metabolites. uni-goettingen.de

Enzymatic Activities and Metabolite Formation

The formation of key metabolites of this compound is driven by specific enzymatic activities. The oxidation of the 17β-hydroxyl group to yield 4-hydroxyestr-4-en-3,17-dione (M2) is primarily catalyzed by cytochrome P450 enzymes, notably CYP3A4. uni-goettingen.de The reduction of the A-ring double bond and subsequent oxidation of the 17-hydroxyl group leads to the formation of 4-hydroxyestran-3,17-dione (M1). iiab.mewikipedia.orgwikipedia.orguni-goettingen.denih.gov While not directly studied for this compound in the provided sources, related 4-hydroxy steroids undergo reduction of their 3-keto group and Δ4,5 double bond by cytosolic aldo-keto reductases, such as AKR1C1 and AKR1C3.

In Vivo Non-Human Metabolic Models

To further understand the in vivo metabolic fate of this compound, non-human metabolic models have been utilized. A prominent model in this research is the chimeric uPA+/+-SCID mouse, which possesses a humanized liver. uni-goettingen.de This model is considered a valuable tool for mimicking human steroid metabolism, particularly when ethical considerations limit human excretion studies.

In such studies, this compound cypionate is administered to the chimeric mouse model, and urine samples are collected over a 24-hour period. uni-goettingen.de The analysis of these urine extracts is performed using advanced analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in precursor ion scan mode and high resolution. uni-goettingen.de

The metabolic data from the 24-hour post-administration mouse urine revealed the presence of three major metabolites and several minor compounds. The major metabolites identified include the 17-epimer of this compound (referred to as metabolite 8), the oxidized metabolite 4-hydroxy-estr-4-ene-3,17-dione (metabolite 9), and this compound itself (metabolite 10). uni-goettingen.de A notable finding from these studies is the significant difference in the abundance of detected metabolites between chimeric and non-chimeric mice, which underscores the contribution of human hepatocytes to the metabolic processes observed. uni-goettingen.de The mouse model is known to produce various isomers during metabolism. uni-goettingen.de

Advanced Analytical Methodologies for Oxabolone Characterization and Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including complex steroids like oxabolone. google.combeilstein-journals.orgnih.gov It provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule. For steroid structural assignment, both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely employed. beilstein-journals.orgnih.govunivr.it

Key 2D NMR techniques vital for definitive structural assignments include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, revealing vicinal and geminal proton relationships. univr.it

Total Correlation Spectroscopy (TOCSY): Reveals all protons within a coupled spin system, allowing for the identification of entire structural fragments. nih.govunivr.it

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and directly bonded carbon atoms, providing carbon chemical shifts for each proton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Establishes correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and long-range connectivities. nih.gov

Sample Preparation and Derivatization Strategies for Analytical Enhancement

Effective sample preparation and derivatization are critical steps in the analytical workflow for this compound, particularly when employing techniques like gas chromatography-mass spectrometry (GC-MS). These strategies aim to enhance the volatility, stability, and detectability of the analyte.

This compound cipionate is a prodrug of this compound, meaning it undergoes hydrolysis in the body to release the active compound. nih.govwikidoc.orgwikipedia.orgdshs-koeln.de Therefore, chemical hydrolysis techniques are essential for the analytical assessment of such prodrugs. These techniques involve the controlled breakdown of the ester linkage to liberate the parent drug. Studies often investigate the hydrolytic behavior of prodrugs under various pH conditions, including acidic (e.g., pH 1.2, 3.4, 5.4) and physiological/basic (e.g., pH 7.4), to simulate different biological environments such as the gastrointestinal tract and plasma. nih.govjscimedcentral.comddtjournal.commdpi.comresearchgate.net The stability of the prodrug at acidic pH is often desirable for oral administration to prevent premature degradation in the stomach, while hydrolysis at physiological pH is necessary for drug release. mdpi.comresearchgate.net The rate constants and half-lives of hydrolysis are determined to understand the kinetics of drug release from the prodrug form. ddtjournal.commdpi.com

Derivatization is a necessary preparatory step for the analysis of polar compounds like steroids by GC-MS, as it converts them into more volatile and thermally stable derivatives. protocols.ioresearchgate.netmdpi.commdpi.com Silylation is the most common derivatization technique, where active hydrogens on functional groups (e.g., hydroxyl, carboxyl, amine, thiol) are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.commdpi.comresearchgate.net This process significantly reduces polarity and improves chromatographic performance. mdpi.commdpi.com

Common silylation reagents include:

N-Methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) protocols.ioresearchgate.netmdpi.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net

Extraction techniques are crucial for isolating this compound and its metabolites from complex biological matrices, such as urine or plasma, before instrumental analysis. Liquid-liquid extraction (LLE) is a widely utilized method that relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comarcjournals.orgsyrris.comyoutube.com

For the extraction of steroids like this compound cipionate, LLE involves partitioning the analyte from an aqueous sample (e.g., urine) into an organic solvent (e.g., n-pentane or t-butyl methyl ether) that is immiscible with water. researchgate.netresearchgate.net After vigorous mixing, the two phases separate, and the organic layer containing the extracted analytes can be collected and further processed (e.g., evaporated to dryness and reconstituted). youtube.com

While LLE is effective, other techniques like solid-phase extraction (SPE) are also commonly employed in steroid analysis, particularly in doping control. arcjournals.orgdshs-koeln.de SPE offers advantages such as reduced solvent consumption and improved selectivity, and it can overcome some limitations of LLE, such as difficulties in phase separation. arcjournals.org

Validation Parameters of Analytical Methods (e.g., Specificity, Linearity, Detection Limits)

The validation of analytical methods for this compound characterization and detection is paramount to ensure the reliability, accuracy, and suitability of the method for its intended purpose. slideshare.netnih.govtransharmreduction.orgfda.govglobalresearchonline.net Method validation typically adheres to international guidelines such as those from the International Council for Harmonisation (ICH). slideshare.netnih.govtransharmreduction.orgglobalresearchonline.net

Key validation parameters include:

Specificity: This parameter assesses the ability of the analytical method to unequivocally measure the analyte in the presence of other components that may be present in the sample matrix, such as impurities, degradants, or endogenous substances. slideshare.netnih.govtransharmreduction.orgglobalresearchonline.net It is demonstrated by ensuring that there is no interference from these other components with the analyte signal. transharmreduction.orgglobalresearchonline.net

Linearity: Linearity evaluates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a defined range. slideshare.netnih.govglobalresearchonline.net This is typically established by analyzing a series of standards at different concentrations and plotting the instrument response against the analyte concentration. A linear regression equation and a correlation coefficient (R²) are calculated, with R² values close to 1 indicating good linearity. nih.govtransharmreduction.orgglobalresearchonline.net

Limit of Detection (LOD): The LOD is defined as the lowest concentration or amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the specified experimental conditions. slideshare.netnih.govglobalresearchonline.net It is a measure of the method's sensitivity. nih.gov

Limit of Quantitation (LOQ): The LOQ represents the lowest concentration or amount of an analyte in a sample that can be quantified with acceptable accuracy and precision. slideshare.netnih.govglobalresearchonline.net The LOQ is typically higher than the LOD. nih.gov

Other important validation parameters include accuracy (closeness of measured values to the true value), precision (reproducibility of results), range (the interval over which the method is linear, accurate, and precise), ruggedness (reproducibility under varying conditions), and robustness (insensitivity of the method to small, deliberate changes in method parameters). slideshare.netnih.govtransharmreduction.orgfda.govglobalresearchonline.net

Molecular Interactions and Mechanistic Research of Oxabolone at the Biochemical Level

Androgen Receptor Binding Dynamics and Specificity

The biological actions of anabolic steroids are primarily mediated through their binding to the androgen receptor (AR). The affinity with which a steroid binds to the AR is a critical determinant of its potential potency. While specific quantitative binding affinity data for oxabolone is not extensively detailed in publicly available literature, its structural relationship to nandrolone (B1676933) provides a basis for understanding its likely interaction with the AR.

Nandrolone is known to bind strongly to the androgen receptor. nih.govhoustonmethodist.org Studies comparing various anabolic steroids have shown that 19-nortestosterone (nandrolone) derivatives exhibit significant AR binding. nih.gov The removal of the C19 methyl group, a defining feature of the nandrolone family, including this compound, generally results in an increased anabolic-to-androgenic ratio. wikipedia.org This is partly because the 5α-reduced metabolite of nandrolone has a lower binding affinity for the AR compared to nandrolone itself, in contrast to testosterone (B1683101), whose 5α-reduced metabolite (dihydrotestosterone) has a higher affinity. wikipedia.org

Aromatization Inhibition and Steroidogenic Enzyme Interactions

Aromatase is a critical enzyme in steroidogenesis, responsible for converting androgens into estrogens. targetmol.comdopinglinkki.fi The potential for an anabolic steroid to be aromatized is a significant aspect of its biochemical profile. The structural modification at the C4 position of this compound plays a crucial role in its interaction with aromatase.

The introduction of a 4-hydroxyl group, as seen in this compound, is known to prevent or reduce aromatization. wikipedia.org This characteristic is shared with other 4-substituted steroids like 4-hydroxyandrostenedione (formestane), a known aromatase inhibitor. nih.gov Aromatase inhibitors are classified into steroidal (Type I) and non-steroidal (Type II) inhibitors. nih.gov Steroidal inhibitors, which share a structural resemblance to the natural substrate (androstenedione), can act as competitive inhibitors. nih.govnih.gov Given its structure as a modified androgen, this compound's interaction with aromatase would be inhibitory, preventing its conversion to estrogenic metabolites. This lack of aromatization is a key feature distinguishing it from testosterone.

Beyond aromatase, the metabolism of this compound involves other steroidogenic enzymes. After its release from its prodrug form (this compound cypionate), this compound is metabolized, primarily through oxidation of the 17-hydroxyl group to form 4-Hydroxyestr-4-en-3,17-dione. drugbank.comnih.gov Further metabolism involves the reduction of the A-ring double bond. drugbank.comnih.gov

Structure-Activity Relationships Governing Biochemical Potency

The biochemical potency of an anabolic steroid is governed by its structure-activity relationship (SAR), which dictates its interaction with receptors and enzymes. wikipedia.org Several structural features of this compound are central to its activity:

19-nor Structure: The absence of the methyl group at the C19 position, characteristic of nandrolone derivatives, is associated with a greater ratio of anabolic to androgenic effect. wikipedia.org This is linked to the reduced androgenic potency of its 5α-reduced metabolites. wikipedia.org

4-hydroxyl Group: The addition of a hydroxyl group at the C4 position significantly impacts its biochemical properties. This modification reduces or prevents both 5α-reduction and aromatization. wikipedia.org This contributes to a more favorable anabolic profile by minimizing androgenic conversion in target tissues and eliminating estrogenic activity. wikipedia.org

17β-hydroxyl Group: This group is essential for binding to the androgen receptor. Esterification at this position, as in the prodrug this compound cypionate, increases lipophilicity and creates a depot effect, allowing for a slower release of the active this compound hormone. wikipedia.org

These modifications collectively define this compound's unique biochemical profile, distinguishing it from both testosterone and its parent compound, nandrolone.

Comparative Biochemical Activity with Related Steroids

Comparing this compound to related steroids like testosterone and nandrolone highlights the impact of its specific structural modifications.

This compound vs. Testosterone: Testosterone contains a C19-methyl group and lacks the 4-hydroxyl group. Consequently, testosterone is a substrate for both 5α-reductase (converting to the more potent androgen, dihydrotestosterone) and aromatase (converting to estradiol). In contrast, this compound's 4-hydroxyl group inhibits aromatization, and its 19-nor structure leads to a less potent 5α-reduced metabolite. wikipedia.orgwikipedia.org

This compound vs. Nandrolone: Both are 19-nortestosterone derivatives and thus share the characteristic of having a higher anabolic-to-androgenic ratio compared to testosterone. wikipedia.org The key difference is the 4-hydroxyl group in this compound. This addition provides this compound with the distinct advantage of being resistant to aromatization, a process that nandrolone can undergo to a limited extent. wikipedia.org

The following table summarizes the key structural and biochemical differences between these compounds.

| Compound | C19-Methyl Group | 4-Hydroxy Group | Aromatization Potential | Relative Androgen Receptor Binding Affinity |

|---|---|---|---|---|

| This compound | Absent | Present | Inhibited | Strong (inferred from Nandrolone) |

| Nandrolone | Absent | Absent | Low | Strong |

| Testosterone | Present | Absent | Yes | Strong |

Data synthesized from sources discussing structure-activity relationships and receptor binding studies of anabolic steroids. nih.govhoustonmethodist.orgwikipedia.orgcolab.ws

Future Directions and Emerging Research Avenues in Oxabolone Chemistry

Advancement of High-Throughput Analytical Methodologies

The accurate and efficient detection and characterization of oxabolone and its metabolites are paramount, particularly within the stringent requirements of anti-doping control. wikipedia.orguni-goettingen.degithub.com While gas chromatography-mass spectrometry (GC-MS) has historically served as a standard technique for metabolic studies of this compound, the future is driven by the integration and widespread adoption of high-throughput analytical methodologies offering superior sensitivity, specificity, and rapidity. uni-goettingen.de Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), including LC-HRMS, represent significant leaps forward, enabling more refined and sensitive detection of steroids and their metabolites, even at trace levels. uni-goettingen.de The evolution towards 'dilute-and-shoot' LC-MS/MS multi-target approaches exemplifies the ongoing push for increased throughput in doping control laboratories. Furthermore, emerging techniques such as Field Asymmetric Ion Mobility Spectrometry-Mass Spectrometry (FAIMS-MS), especially when combined with cation adducts, demonstrate considerable promise for improving the separation of structurally similar steroid isomers, which can be challenging to differentiate by mass analysis alone. Future research will concentrate on seamlessly integrating these advanced analytical platforms into routine screening protocols, optimizing automated sample preparation techniques (e.g., solid-phase extraction), and developing more sophisticated data processing algorithms. These efforts are crucial for managing the large volumes of data generated by high-throughput analyses, ultimately aiming for faster turnaround times and more comprehensive detection capabilities for this compound and its complex metabolic profile in biological samples such as urine.

Integration of Advanced Computational Chemistry Approaches

Advanced computational chemistry approaches are poised to play an increasingly central role in deciphering and predicting the intricate chemical and biological behavior of this compound. Existing applications include in silico docking and molecular dynamics (MD) simulations, which have been employed to investigate this compound's interactions with biological targets, such as the fatty acid binding pocket of the SARS-CoV-2 spike protein. This demonstrates the proven utility of such methods. In the future, computational chemistry can be further leveraged to:

Predict Novel Analogues: Utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict the physicochemical and biological properties of hypothetical this compound analogues. This predictive capability can guide the rational design and targeted synthesis of compounds with optimized pharmacological profiles and minimized off-target effects.

Elucidate Receptor Interactions: Conduct more exhaustive molecular dynamics simulations to precisely map the binding mechanisms of this compound and its various metabolites with androgen receptors and other potential protein targets. Such studies can provide atomic-level insights into their selectivity and activity.

Simulate Metabolic Pathways: Employ advanced computational toxicology and metabolism prediction tools to anticipate novel or unconventional biotransformation pathways of this compound across different biological systems. This computational foresight would significantly complement experimental in vitro and in vivo studies, accelerating the identification of new metabolites and deepening the understanding of their formation mechanisms.

Optimize Prodrug Design: Apply computational modeling to refine and optimize prodrug systems by predicting their hydrolysis rates, distribution patterns, and active drug release characteristics. This facilitates the rational design of next-generation this compound derivatives with enhanced therapeutic or detection properties.

These integrated computational efforts will enable a more efficient, targeted, and knowledge-driven approach to this compound research, reducing the reliance on extensive empirical screening and fostering a more profound theoretical understanding of its complex chemical and biological interactions.

Exploration of Unconventional Biotransformation Pathways

The metabolism of this compound remains a critical area for ongoing investigation, particularly the systematic exploration of unconventional biotransformation pathways that may yield previously unidentified metabolites with prolonged detection windows. This compound cipionate is known to undergo hydrolysis to release this compound, which is subsequently metabolized. uni-goettingen.denih.gov Well-characterized metabolic pathways include the oxidation of the 17-hydroxyl group, leading to the formation of 4-Hydroxyestr-4-en-3,17-dione (M2), which is the most abundant metabolite. Another pathway involves the reduction of the A-ring double bond coupled with the oxidation of the 17-hydroxyl group, resulting in 4-Hydroxyestran-3,17-dione (M1). nih.gov Furthermore, three isomeric dihydroxy-estran-17-ones, namely 3α,4-dihydroxy-5α-estran-17-one, 3α,4-dihydroxy-5β-estran-17-one, and 3β,4-dihydroxy-5α-estran-17-one, have also been identified as metabolites. nih.gov

Despite these established pathways, previous studies utilizing both human liver microsomes (HLM) and humanized mouse models have already indicated the presence of additional hydroxylated metabolites not previously reported in humans, suggesting the existence of unexplored biotransformation routes. uni-goettingen.de Future research should strategically focus on:

Identifying Minor Metabolites: Employing highly sensitive and specific analytical techniques, such as LC-HRMS, to detect and characterize trace metabolites that may be present at very low concentrations or have been overlooked by conventional methods. These minor metabolites could serve as crucial long-term biomarkers of this compound exposure.

Investigating Non-Hepatic Metabolism: While the liver is recognized as the primary organ for steroid metabolism, exploring biotransformation pathways occurring in other tissues or mediated by the gut microbiome could unveil novel metabolic products and pathways.

Enzymatic Characterization: Delving deeper into the specific enzymatic systems, including various cytochrome P450 isoforms, reductases, and transferases, responsible for catalyzing each individual metabolic step, particularly for newly discovered or unconventional pathways. For instance, the A-ring hydroxylation pathway is known to be relevant for the long-term detection of certain steroids.

Stereoselective Metabolism: Gaining a comprehensive understanding of the stereochemical outcomes of enzymatic reactions, as different stereoisomers of metabolites can exhibit distinct biological activities and unique detection profiles.

Uncovering these unconventional biotransformation pathways is paramount for developing more comprehensive and robust detection strategies, particularly in the field of anti-doping analysis, where the ability to detect long-lived metabolites is of critical importance for effective deterrence and enforcement.

Comprehensive Metabolic Atlas Development for this compound

The creation of a comprehensive metabolic atlas specifically for this compound represents a significant future direction in advancing the understanding of its chemical and biological fate. This atlas, conceptually analogous to broader metabolic atlases developed for human metabolism, would systematically map and integrate all known and newly discovered biotransformation pathways and metabolites of this compound. This ambitious endeavor would synthesize data from a multitude of research avenues, including:

Integration of Experimental Data: Consolidating findings derived from both in vitro studies (e.g., incubations with human liver microsomes or isolated enzymes) and in vivo studies (e.g., humanized animal models and human excretion studies). This integration would provide a holistic and accurate representation of this compound's metabolic journey within biological systems. uni-goettingen.de

Incorporation of Computational Modeling and Prediction: Leveraging data from advanced computational chemistry approaches, such as predicted metabolic routes and enzyme-substrate interactions, to bridge gaps in experimental data and to hypothesize the existence of novel, yet-to-be-confirmed, metabolic pathways.

Detailed Isomer and Stereoisomer Characterization: Precisely identifying, quantifying, and mapping all isomers and stereoisomers of this compound and its metabolites. This is a particularly challenging but crucial aspect, as current knowledge already indicates the presence of multiple isomeric metabolites. nih.gov

Focus on Long-Term Metabolite Profiling: Prioritizing the identification and characterization of metabolites that exhibit extended detection windows in biological matrices, which are of paramount importance for effective doping control. Current research already advocates for expanding routine screening to include metabolites such as epi-oxabolone and 4-hydroxy-estrenedione, in addition to the parent compound. uni-goettingen.de

Such a comprehensive metabolic atlas would not only deepen the fundamental biochemical understanding of this compound but also serve as an invaluable resource for forensic science. In the context of anti-doping efforts, it would significantly enhance the ability to identify novel biomarkers, improve the sensitivity and specificity of detection methods, and facilitate the accurate interpretation of complex analytical results, thereby contributing to the integrity of sports and broader public health surveillance.

Q & A

Q. What protocols ensure ethical reporting of this compound’s preclinical data to avoid overinterpretation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.